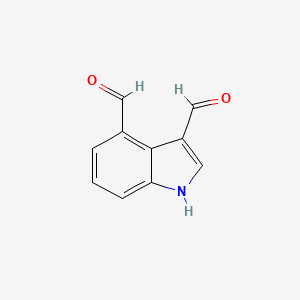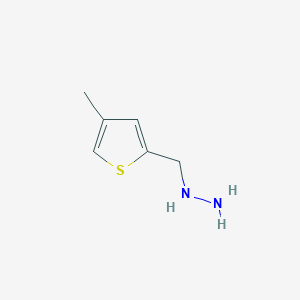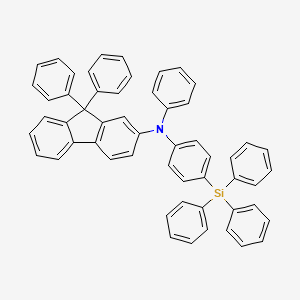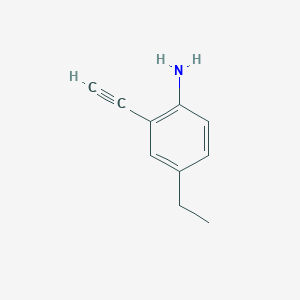![molecular formula C72H54N4 B13126882 N-phenyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]-3-[3-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]aniline](/img/structure/B13126882.png)
N-phenyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]-3-[3-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]-3-[3-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]aniline is a complex organic compound with a unique structure characterized by multiple phenyl and aniline groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]-3-[3-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]aniline typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Amination Reactions:
Coupling Reactions: The formation of carbon-carbon bonds between phenyl groups using palladium-catalyzed cross-coupling reactions.
Condensation Reactions: The combination of smaller molecules to form larger, more complex structures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:
Controlled Temperature and Pressure: To maintain the stability of reactive intermediates.
Catalysts: Such as palladium or other transition metals to facilitate coupling reactions.
Purification Techniques: Including recrystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
N-phenyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]-3-[3-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.
科学研究应用
N-phenyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]-3-[3-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]aniline has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: Employed in the development of advanced materials with specific optical and electronic characteristics.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a precursor for drug development.
作用机制
The mechanism of action of N-phenyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]-3-[3-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]aniline involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior in different environments. Key aspects include:
Molecular Targets: The phenyl and aniline groups can interact with specific proteins or enzymes, affecting their function.
Pathways Involved: The compound may modulate signaling pathways related to oxidative stress, cellular metabolism, or gene expression.
相似化合物的比较
N-phenyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]-3-[3-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]aniline can be compared with other similar compounds, such as:
N,N-diphenyl-4-[2-[4-[4-[2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]phenyl]ethenyl]aniline: Another complex organic compound with similar structural features.
N,N-diphenyl-4-[4-[4-(N-phenylanilino)phenyl]-2,1,3-benzothiadiazol-7-yl]aniline: A compound with benzothiadiazole moieties, offering different electronic properties.
The uniqueness of this compound lies in its specific arrangement of phenyl and aniline groups, which confer distinct chemical and physical properties.
属性
分子式 |
C72H54N4 |
|---|---|
分子量 |
975.2 g/mol |
IUPAC 名称 |
N-phenyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]-3-[3-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]aniline |
InChI |
InChI=1S/C72H54N4/c1-7-23-61(24-8-1)73(62-25-9-2-10-26-62)67-45-37-55(38-46-67)57-41-49-69(50-42-57)75(65-31-15-5-16-32-65)71-35-19-21-59(53-71)60-22-20-36-72(54-60)76(66-33-17-6-18-34-66)70-51-43-58(44-52-70)56-39-47-68(48-40-56)74(63-27-11-3-12-28-63)64-29-13-4-14-30-64/h1-54H |
InChI 键 |
OFJQPANUCPRCQN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC(=C6)C7=CC(=CC=C7)N(C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(3-Pyridinyl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B13126806.png)



![3-Cyclopropylbenzo[d]isoxazol-5-amine](/img/structure/B13126818.png)





![rac-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13126860.png)


